molecular formula C27H27Cl2FN8 B1589321 Cot 抑制剂-1 CAS No. 915365-57-0

Cot 抑制剂-1

货号 B1589321
CAS 编号: 915365-57-0
分子量: 553.5 g/mol
InChI 键: ZWFKJFUFYPOTKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cot inhibitor-1 is a small molecule that has been identified as a potent inhibitor of the kinase activity of the serine/threonine kinase, Cot. Cot is a member of the MAP kinase family and is involved in the regulation of inflammatory responses, cell proliferation, and survival. Cot has also been implicated in the development and progression of various human cancers. Cot inhibitor-1 has been shown to be effective in inhibiting the kinase activity of Cot and has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.

科学研究应用

在癌症生物学和耐药中的作用

  • 癌症生物学复制:Cot 抑制剂-1 在癌症生物学中发挥着重要作用,特别是在耐药性的背景下。一项针对一篇题为“COT 通过 MAPK 通路再激活驱动对 RAF 抑制的耐药性”的论文的关键实验进行复制的研究表明,MAP3K8 (COT/TPL2) 直接调节 MEK/ERK 磷酸化。当 RPMI-7951 细胞用 MAP3K8 激酶抑制剂处理时,观察到 MEK/ERK 活性受到抑制,表明 Cot 在癌细胞中对 RAF 抑制剂耐药中起着至关重要的作用 (Sharma 等人,2016)

针对炎症和自身免疫性疾病

  • 癌症大阪甲状腺 (COT) 激酶抑制剂:在类风湿性关节炎和其他巨噬细胞驱动的炎症性疾病的背景下,已经发现了靶向癌症大阪甲状腺 (COT) 激酶的抑制剂。这些抑制剂已被证明可以有效控制巨噬细胞中的促炎细胞因子。该研究重点介绍了一系列新型 COT 激酶抑制剂的开发,这些抑制剂具有显着的效力和选择性,可能是炎症性疾病的有前途的治疗剂 (Glatthar 等人,2016)

新型抗癌剂的开发

  • COTI-2 作为一种新型抗癌药物:通过计算药物设计发现的 COTI-2 已显示出对各种人类癌细胞系的有效性,无论其组织来源或遗传构成如何。该研究表明,COTI-2 是一种小分子抗癌药物,在体内表现出有效的抗肿瘤功效并且耐受性良好。这突出了 Cot 抑制剂-1 衍生物在癌症治疗中的潜力 (Salim 等人,2016)

在神经学研究中的探索

  • 神经孢子菌研究:在神经学研究中,涉及神经孢子菌的研究表明,COT-1 激酶受损会导致菌丝极性缺陷。这项研究提供了有关 COT-1 和相关通路如何影响细胞过程的见解,这可能对理解神经系统疾病和细胞生长机制具有更广泛的意义 (Herold 等人,2019)

属性

IUPAC Name

6-[[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methylamino]-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27Cl2FN8/c28-23-12-19(5-6-25(23)30)34-26-18(14-31)15-33-27-22(26)11-20(13-24(27)29)32-16-21-17-38(36-35-21)10-9-37-7-3-1-2-4-8-37/h5-6,11-13,15,17,32H,1-4,7-10,16H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFKJFUFYPOTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2FN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468951
Record name Cot inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cot inhibitor-1

CAS RN

915365-57-0
Record name Cot inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cot inhibitor-1
Reactant of Route 2
Reactant of Route 2
Cot inhibitor-1
Reactant of Route 3
Reactant of Route 3
Cot inhibitor-1
Reactant of Route 4
Cot inhibitor-1
Reactant of Route 5
Cot inhibitor-1
Reactant of Route 6
Reactant of Route 6
Cot inhibitor-1

Citations

For This Compound
4
Citations
HS Choi, BS Kang, JH Shim, YY Cho… - The FASEB journal …, 2008 - ncbi.nlm.nih.gov
Post-translational modification of histones is critical for gene expression, mitosis, cell growth, apoptosis, and cancer development. Thus, finding protein kinases that are responsible for …
Number of citations: 38 www.ncbi.nlm.nih.gov
K Hirata, H Taki, K Shinoda, H Hounoki… - Biological and …, 2010 - jstage.jst.go.jp
Whether tumor progression locus 2 (Tpl2)/cancer Osaka thyroid (Cot) protein kinase participates in osteoclastogenesis from receptor activator of nuclear factor-kB ligand (RANKL)-…
Number of citations: 24 www.jstage.jst.go.jp
AF Peterson, K Ingram, EJ Huang, J Parksong… - Cell Systems, 2022 - cell.com
… The JNK inhibitor JNK-XVI (JNK-inh-8) and the COT inhibitor Cot-inhibitor-1 were obtained from MedChem Express. The p38 inhibitor SB-203580, and the TAK1 inhibitor 5Z-7-…
Number of citations: 6 www.cell.com
L Xia, J Gao, K Ma, H Lin, Y Chen, Q Luo… - Pathology-Research and …, 2021 - Elsevier
Background Inactivation of members of the OVO-like family of C2H2 zinc-finger transcription factor 2 (OVOL2) is increased after colorectal cancer (CRC) metastasis. This study …
Number of citations: 2 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。